![molecular formula C24H21N3O3S2 B14242009 N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-83-7](/img/structure/B14242009.png)
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the sulfonyl group. Key reagents include 3-methylphenyl isothiocyanate, 4-methylsulfonylphenyl hydrazine, and 2-bromoacetyl pyridine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, with temperatures maintained between 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Purification steps such as recrystallization and chromatography are crucial to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory and anticancer research.
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyridine rings facilitate binding to active sites, while the sulfonyl group enhances solubility and stability. This compound can inhibit enzyme activity by forming stable complexes, thereby blocking the enzyme’s function. Pathways involved may include inhibition of specific kinases or proteases, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
- N-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]acetamide
- **N-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
Uniqueness: The presence of both the thiazole and pyridine rings in N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide distinguishes it from other similar compounds. This dual-ring structure provides enhanced binding affinity and specificity for various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
365430-83-7 |
|---|---|
Formule moléculaire |
C24H21N3O3S2 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-5-4-6-18(13-15)22-23(19-11-12-25-21(14-19)26-16(2)28)31-24(27-22)17-7-9-20(10-8-17)32(3,29)30/h4-14H,1-3H3,(H,25,26,28) |
Clé InChI |
MKWYXZYEVUFBAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
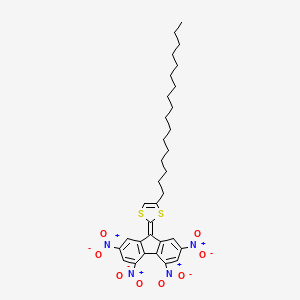
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
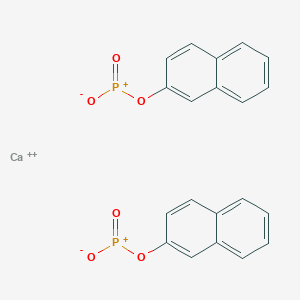
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
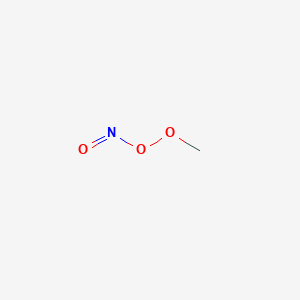
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
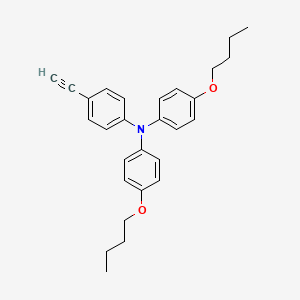
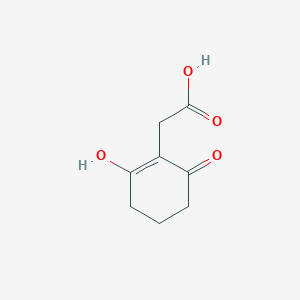
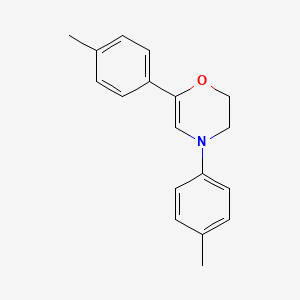
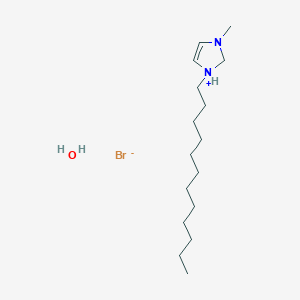

![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
